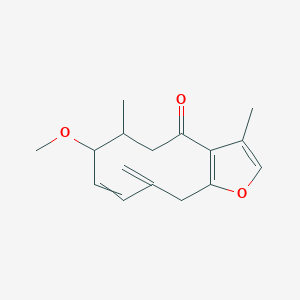
(3-Bromo-2-chloro-5-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-chloro-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the use of bromine, chlorine, and fluorine reagents under controlled conditions to introduce the respective halogen atoms onto the benzene ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-chloro-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (3-Bromo-2-chloro-5-fluorophenyl)aldehyde or (3-Bromo-2-chloro-5-fluorophenyl)carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(3-Bromo-2-chloro-5-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (3-Chloro-2,4-difluorophenyl)methanol
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Uniqueness
(3-Bromo-2-chloro-5-fluorophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct halogenation pattern can result in different binding affinities and selectivities compared to similar compounds .
Propiedades
Fórmula molecular |
C7H5BrClFO |
|---|---|
Peso molecular |
239.47 g/mol |
Nombre IUPAC |
(3-bromo-2-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 |
Clave InChI |
WWDBDWSPKCXYLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



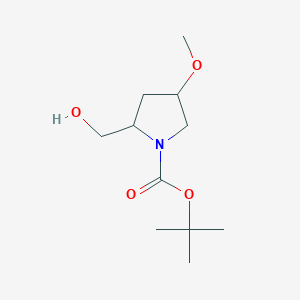
![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)

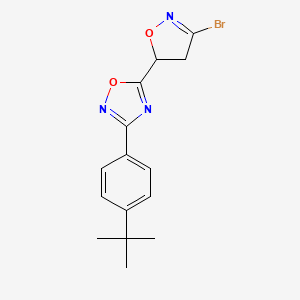

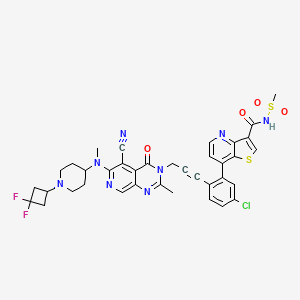
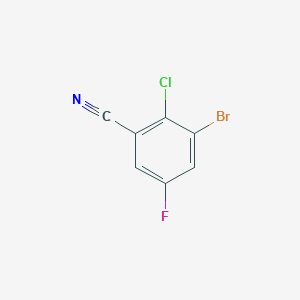
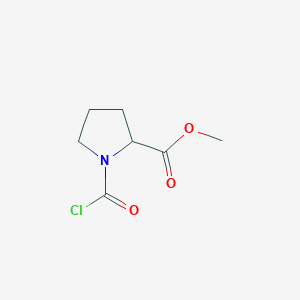

![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
